molecular formula C6H9F3O B2593754 ((1R,2R)-2-(Trifluoromethyl)cyclobutyl)methanol CAS No. 2416217-87-1

((1R,2R)-2-(Trifluoromethyl)cyclobutyl)methanol

Cat. No.: B2593754
CAS No.: 2416217-87-1
M. Wt: 154.132
InChI Key: ZNELXNFCOQHLOB-CRCLSJGQSA-N
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Description

((1R,2R)-2-(Trifluoromethyl)cyclobutyl)methanol: is an organic compound characterized by a cyclobutyl ring substituted with a trifluoromethyl group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((1R,2R)-2-(Trifluoromethyl)cyclobutyl)methanol typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.

    Addition of the Methanol Group: The methanol group is added through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a hydroxymethyl group.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. This typically requires optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: ((1R,2R)-2-(Trifluoromethyl)cyclobutyl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

    Oxidation: Formation of trifluoromethylcyclobutyl ketone or aldehyde.

    Reduction: Formation of trifluoromethylcyclobutyl alcohol.

    Substitution: Formation of various substituted cyclobutyl derivatives.

Scientific Research Applications

Chemistry

Biology

In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity and molecular interactions.

Medicine

The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties.

Industry

In the industrial sector, ((1R,2R)-2-(Trifluoromethyl)cyclobutyl)methanol is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which ((1R,2R)-2-(Trifluoromethyl)cyclobutyl)methanol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, influencing its biological activity and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • ((1R,2R)-2-(Trifluoromethyl)cyclopropyl)methanol
  • ((1R,2R)-2-(Trifluoromethyl)cyclopentyl)methanol
  • ((1R,2R)-2-(Trifluoromethyl)cyclohexyl)methanol

Uniqueness

((1R,2R)-2-(Trifluoromethyl)cyclobutyl)methanol is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. These differences can result in varied reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

[(1R,2R)-2-(trifluoromethyl)cyclobutyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3O/c7-6(8,9)5-2-1-4(5)3-10/h4-5,10H,1-3H2/t4-,5+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNELXNFCOQHLOB-CRCLSJGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1CO)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1CO)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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